ルパルビゲニン

概要

説明

科学的研究の応用

Chemistry: Lupalbigenin is used as a precursor for the synthesis of other bioactive compounds.

Biology: It has been shown to modulate various biological pathways, making it a valuable tool in biological research.

Industry: The compound is used in the development of anti-inflammatory and anticancer drugs.

作用機序

Target of Action

Lupalbigenin primarily targets key proteins involved in inflammation and survival signaling pathways . These include tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), nuclear factor kappa B (NF-κB), protein kinase B (pAKT/AKT), and extracellular signal-regulated kinase (pERK/ERK) .

Mode of Action

Lupalbigenin interacts with its targets by down-regulating their expression . For instance, it inhibits the LPS-induced expression of TNF-α, COX-2, iNOS, and NF-κB . It also down-regulates the survival proteins pAKT/AKT and pERK/ERK .

Biochemical Pathways

Lupalbigenin affects several biochemical pathways. It inhibits the translocation of NF-κB, a key regulator of immune responses to infection . Additionally, it decreases the expression of p38 and JNK in the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular responses to a variety of stimuli .

Pharmacokinetics

Its effectiveness at low concentrations suggests it may have good bioavailability .

Result of Action

The result of Lupalbigenin’s action is a decrease in inflammation and an enhancement of the cellular response to anoikis, a form of programmed cell death . This leads to a decrease in growth and survival in an anchorage-independent condition, which is a critical trait found in metastatic cancer cells .

Action Environment

The action of Lupalbigenin can be influenced by environmental factors. For instance, its anti-inflammatory activity was studied in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . .

生化学分析

Biochemical Properties

Lupalbigenin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with survival signaling proteins such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), as well as anti-apoptotic proteins like B-cell lymphoma 2 (BCL-2) . These interactions result in the down-regulation of pro-survival proteins, enhancing the cellular response to anoikis and decreasing growth and survival in anchorage-independent conditions .

Cellular Effects

Lupalbigenin exerts significant effects on various types of cells and cellular processes. In human lung cancer cells, it sensitizes detachment-induced cell death by down-regulating survival proteins such as AKT, ERK, and BCL-2 . This leads to an increase in apoptosis and a decrease in cell viability . Additionally, Lupalbigenin has been shown to inhibit the expression of inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in macrophages . These effects highlight its potential as an anti-inflammatory and anti-cancer agent.

Molecular Mechanism

The molecular mechanism of Lupalbigenin involves its ability to bind to and inhibit key survival signaling proteins. By down-regulating AKT and ERK, Lupalbigenin disrupts the pro-survival pathways that cancer cells rely on to evade apoptosis . Additionally, it inhibits the anti-apoptotic protein BCL-2, further promoting cell death in cancer cells . This compound also affects gene expression by inhibiting the translocation of nuclear factor kappa B (NF-κB) from the cytoplasm to the nucleus, thereby reducing the expression of inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lupalbigenin have been observed to change over time. Studies have shown that Lupalbigenin remains stable and effective at non-cytotoxic concentrations for extended periods . At higher concentrations, it can induce significant cytotoxic effects and increase apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of Lupalbigenin vary with different dosages in animal models. At low doses, it has been shown to inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, Lupalbigenin can induce toxic effects, including increased apoptosis and decreased cell viability . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of Lupalbigenin while minimizing potential adverse effects.

Metabolic Pathways

Lupalbigenin is involved in several metabolic pathways, including those related to its anti-cancer and anti-inflammatory properties. It interacts with enzymes such as AKT and ERK, which play critical roles in cell survival and proliferation . Additionally, Lupalbigenin affects metabolic flux by inhibiting the expression of inflammatory proteins like iNOS and COX-2 . These interactions highlight the compound’s potential to modulate key metabolic pathways involved in cancer and inflammation.

Transport and Distribution

Within cells and tissues, Lupalbigenin is transported and distributed through interactions with various transporters and binding proteins. It has been shown to inhibit the translocation of NF-κB from the cytoplasm to the nucleus, thereby affecting its localization and activity . Additionally, Lupalbigenin’s distribution within cells is influenced by its interactions with survival signaling proteins and inflammatory mediators . These interactions play a crucial role in determining the compound’s therapeutic efficacy.

Subcellular Localization

Lupalbigenin’s subcellular localization is critical for its activity and function. Studies have shown that it localizes to specific compartments within cells, including the cytoplasm and nucleus . Its ability to inhibit the translocation of NF-κB and interact with survival signaling proteins suggests that Lupalbigenin may be compartmentalized within membrane vesicles and other organelles . This localization is essential for its role in modulating cellular processes and exerting its therapeutic effects.

準備方法

Synthetic Routes and Reaction Conditions

Lupalbigenin can be synthesized through various chemical reactions involving the prenylation of genistein. The synthetic route typically involves the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to yield lupalbigenin .

Industrial Production Methods

Industrial production of lupalbigenin involves the extraction of the compound from plant sources such as Derris scandens. The extraction process includes drying the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate lupalbigenin .

化学反応の分析

Types of Reactions

Lupalbigenin undergoes various chemical reactions, including:

Oxidation: Lupalbigenin can be oxidized to form quinones and other oxidative products.

Reduction: Reduction reactions can convert lupalbigenin into its corresponding dihydro derivatives.

Substitution: Lupalbigenin can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and bases are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of lupalbigenin, such as quinones from oxidation and dihydro derivatives from reduction .

類似化合物との比較

Lupalbigenin is unique among isoflavonoids due to its potent biological activities. Similar compounds include:

Genistein: Another isoflavonoid with anticancer properties, but less potent than lupalbigenin.

Lupalbigenin stands out due to its dual anti-inflammatory and anticancer activities, making it a promising candidate for therapeutic development .

特性

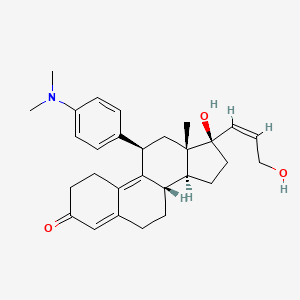

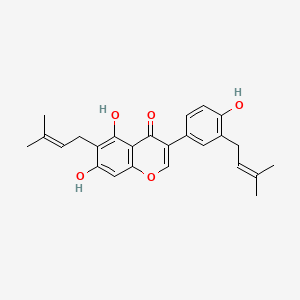

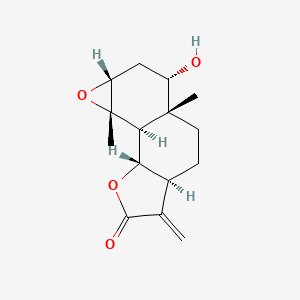

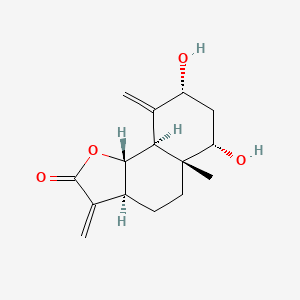

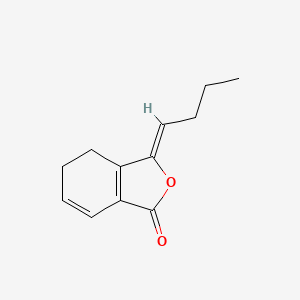

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

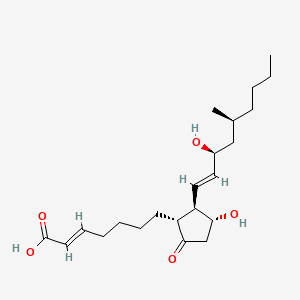

InChI |

InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-22-12-21(27)18(9-6-15(3)4)24(28)23(22)25(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAZIHDXIUPDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76754-24-0 | |

| Record name | Lupalbigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076754240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LUPALBIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RZW2IS86C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of lupalbigenin and how does its interaction with these targets affect cellular processes?

A1: Lupalbigenin exhibits its activity primarily by targeting signaling pathways involved in cell survival, apoptosis, and metastasis. Research indicates that lupalbigenin downregulates key survival proteins such as protein kinase B (pAKT/AKT) and extracellular signal-regulated kinase (pERK/ERK) [, ]. This downregulation, in turn, leads to a decrease in the levels of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), promoting apoptosis []. Additionally, lupalbigenin has been identified as a topoisomerase II poison, suggesting its potential to interfere with DNA replication and repair in cancer cells [].

Q2: What is the structural characterization of lupalbigenin?

A2: Lupalbigenin (also known as 6,3′-Diprenylgenistein) is a prenylated isoflavone.

Q3: Which plant species are known to be sources of lupalbigenin?

A3: Lupalbigenin has been isolated from several plant species including Derris scandens [, , , , ], Cudrania tricuspidata [, ], Ulex jussiaei [], Lupinus albus [, ], and Sophora microphylla [].

Q4: What is the impact of prenylation on the biological activity of isoflavones like genistein and lupalbigenin?

A5: Prenylation significantly affects the bioactivity of isoflavones. For instance, while both genistein and lupalbigenin (a diprenylated genistein derivative) show cytotoxic effects against cancer cell lines, their potency and mechanism of action might differ [, ]. Prenylation can alter the molecule's lipophilicity, potentially affecting its membrane permeability and interaction with cellular targets [, ].

Q5: Has lupalbigenin demonstrated any anti-inflammatory properties?

A6: Yes, research indicates that lupalbigenin exhibits anti-inflammatory properties. Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages revealed that lupalbigenin can suppress the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory genes such as iNOS, COX-2, IL-6, and 5-LOX []. Further research suggests that lupalbigenin's anti-inflammatory activity might be linked to its ability to inhibit NF-κB translocation [].

Q6: How does lupalbigenin affect the process of anoikis, and what are the implications for cancer metastasis?

A8: Lupalbigenin has been shown to sensitize human lung cancer cells to anoikis, a form of programmed cell death triggered by the detachment of cells from the extracellular matrix [, ]. By downregulating pro-survival proteins like pAKT/AKT and pERK/ERK, lupalbigenin enhances the sensitivity of detached cancer cells to anoikis, potentially hindering their ability to survive and metastasize [].

Q7: Has the efficacy of lupalbigenin been tested against agricultural pests?

A9: Yes, lupalbigenin exhibits insecticidal and feeding deterrent properties against stored-product pests like the red flour beetle (Tribolium castaneum) and rice moth (Corcyra cephalonica) [, ]. It exhibits both contact and fumigant toxicity against these pests.

Q8: What analytical techniques are commonly employed for the detection and quantification of lupalbigenin?

A10: High-performance liquid chromatography coupled with UV detection (HPLC-UV) is a widely used technique for the analysis of lupalbigenin [, , ]. Additionally, LC-QTOF-MS (Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) has been employed for the quantitative determination of lupalbigenin and other isoflavones in plant extracts [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclohexyl-5,7-di(phenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1675377.png)

![5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[(2,2-dichloroacetyl)amino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxyme](/img/structure/B1675378.png)

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[[2-[[2-[[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]methyl]-3-(4-isothiocyanatophenyl)propyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B1675394.png)